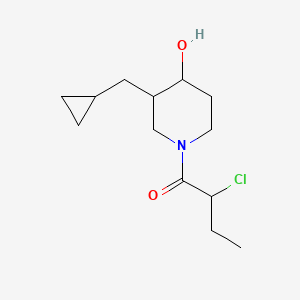
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one
説明
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one, also known as 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one, is a synthetic compound with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C10H18ClNO2, and is a cyclopropylmethyl derivative of the piperidine class. This compound has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
Environmental Impact of Parabens
Parabens, chemically related to the compound , are widely used as preservatives in various products. Research highlights their ubiquity in aquatic environments, where they are considered emerging contaminants. Despite wastewater treatments that efficiently remove parabens, these compounds persist in surface waters and sediments, primarily due to ongoing consumption and disposal of paraben-containing products. Their presence in the environment raises concerns about their potential endocrine-disrupting effects, although the health implications remain contentious. The environmental persistence of parabens, evidenced by their detection in various water bodies, underscores the need for further investigation into their ecological impact and the development of more sustainable alternatives in product preservation (Haman, Dauchy, Rosin, & Munoz, 2015).
Decomposition of Organic Compounds
Research on the decomposition of Methyl Tert-Butyl Ether (MTBE), another compound related to 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one, demonstrates the potential of using hydrogen in a cold plasma reactor for environmental remediation. This study reveals the feasibility of applying radio frequency plasma technology for the efficient breakdown of MTBE, a common gasoline additive, suggesting a novel method for mitigating pollution from such organic compounds. The findings offer insights into developing advanced environmental technologies for cleaner and safer water and air (Hsieh, Tsai, Chang, & Tsao, 2011).
Pharmacological Insights from DuP 753
DuP 753, a compound structurally similar to 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one, has been studied for its in vivo pharmacological properties. It demonstrates selective and competitive inhibition of the pressor response to angiotensin II in animal models, indicating its potential as a therapeutic agent in hypertension management. This research provides valuable pharmacological insights that could inform the development of new medications for cardiovascular diseases (Wong, Price, Chiu, Duncia, Carini, Wexler, Johnson, & Timmermans, 1991).
Ethylene Inhibition in Agriculture
The application of 1-Methylcyclopropene (1-MCP), a compound related to the one in focus, has revolutionized post-harvest management of fruits and vegetables by inhibiting ethylene, a ripening hormone. This technology allows for extended storage life and improved quality of agricultural produce, offering significant benefits to the food industry. The widespread adoption of 1-MCP, particularly in apple storage, highlights its commercial viability and the potential for broader application across various fruits and vegetables to meet consumer demand for fresh produce year-round (Blankenship & Dole, 2003).
特性
IUPAC Name |
2-chloro-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)13(17)15-6-5-12(16)10(8-15)7-9-3-4-9/h9-12,16H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTOQCPNMIMANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C(C1)CC2CC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1477179.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1477184.png)
![5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477185.png)
![5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477186.png)
![3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477188.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1477189.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477191.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1477192.png)
![5-(2-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477193.png)
![2-Prolyl-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477194.png)
![3-Oxo-3-(6-oxa-2-azaspiro[4.5]decan-2-yl)propanenitrile](/img/structure/B1477195.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477199.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477200.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477202.png)